beta-D-gentiobiosyl crocetin(1-)
Description
Context within Apocarotenoid Glycoside Chemistry
Beta-D-gentiobiosyl crocetin (B7823005) is classified as an apocarotenoid glycoside. nih.govebi.ac.uk Apocarotenoids are organic compounds derived from the oxidative cleavage of carotenoids. The parent carotenoid, in this case, is crocetin, a C20 apocarotenoid dicarboxylic acid that forms the central backbone of the molecule. ebi.ac.ukwikipedia.org The term 'glycoside' indicates that the crocetin core is attached to a sugar moiety.
Specifically, beta-D-gentiobiosyl crocetin is one of several crocetin esters, collectively known as crocins, that are responsible for the vibrant yellow-red hue of saffron. ncats.io The family of crocins includes several related structures that differ in their glycosylation patterns. For instance, the most abundant crocin (B39872) is crocetin-di-(beta-D-gentiobiosyl) ester (crocin-1), which has a gentiobiose sugar at both ends of the crocetin molecule. ncats.iofrontiersin.org Beta-D-gentiobiosyl crocetin (crocin-3) is a monoester, meaning it has a single gentiobiose unit attached. nih.govncats.io Other related compounds found in saffron include crocetin gentiobiosyl glucosyl ester (crocin-2) and crocetin monoglucosyl ester. frontiersin.orgnih.gov The biosynthesis of these water-soluble crocins from the insoluble crocetin is a crucial step, catalyzed by glucosyltransferases, allowing the plant to store these pigments in a stable form. ebi.ac.uk This compound is not only found in Crocus sativus but has also been reported in the fruits of Gardenia jasminoides. nih.govnih.gov
Chemical Classification and Structural Characteristics as a Dicarboxylic Acid Monoester
From a chemical classification standpoint, beta-D-gentiobiosyl crocetin is precisely defined as a dicarboxylic acid monoester. nih.govebi.ac.uk This classification arises from its unique structure, which results from the formal condensation of one of the two carboxylic acid groups of crocetin with the anomeric hydroxyl group of beta-D-gentiobiose, a disaccharide. nih.govebi.ac.uk The other carboxylic acid group on the crocetin polyene chain remains free. It is also classified as a disaccharide derivative and a glycoside. nih.govebi.ac.uk The molecule is considered the conjugate acid of beta-D-gentiobiosyl crocetin(1-). nih.gov
The core structure is the C20 polyene chain of crocetin, which is responsible for its chromophoric properties. This is linked to gentiobiose, which is a disaccharide composed of two β-D-glucose units. The presence of the sugar moiety significantly increases the water solubility of the compound compared to its aglycone, crocetin. frontiersin.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C32H44O14 | nih.govebi.ac.uk |
| Molecular Weight | 652.7 g/mol | nih.gov |
| Monoisotopic Mass | 652.27311 Da | ebi.ac.uk |
| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | nih.gov |
| ChEBI ID | CHEBI:62769 | ebi.ac.uk |
Historical Perspectives on its Isolation and Early Characterization
The study of the chemical constituents of saffron has a long history, with the parent compound crocetin being one of the first plant carotenoids recognized by scientists as early as 1818. wikipedia.org However, the detailed characterization of its various glycosidic forms, including beta-D-gentiobiosyl crocetin, is a more recent achievement, made possible by advancements in analytical chemistry.
The isolation and identification of individual crocins from the complex mixture present in saffron stigmas require sophisticated separation and analytical techniques. Early research focused on the total crocin content, but the development of methods like High-Performance Liquid Chromatography (HPLC) has been pivotal in separating the different crocetin esters. ncats.iofrontiersin.org Modern research employs a combination of chromatographic methods for purification, followed by spectroscopic analysis for structural elucidation. frontiersin.orgnih.gov Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the precise molecular formula, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR, COSY, HMBC) are used to confirm the exact structure, including the nature of the sugar units and their linkage points to the crocetin backbone. frontiersin.orgresearchgate.net Through these methods, beta-D-gentiobiosyl crocetin (crocin-3) has been definitively identified and characterized as a distinct, albeit minor, component of the crocetin glycosides found in saffron. frontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H43O14- |
|---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate |
InChI |
InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/p-1/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 |
InChI Key |
VULLCGFNYWDRHL-YJOFKXFJSA-M |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)[O-] |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)[O-] |
Origin of Product |
United States |
Occurrence and Natural Distribution of Beta D Gentiobiosyl Crocetin
Primary Botanical Sources and Localization
Identification in Crocus sativus L. (Saffron) Stigmas
The most well-known source of beta-D-gentiobiosyl crocetin (B7823005) is the dried stigmas of the Crocus sativus L. flower, commonly known as saffron. nih.govamegroups.org These stigmas are renowned for their intense color, a characteristic primarily attributed to a mixture of crocetin esters, including beta-D-gentiobiosyl crocetin. nih.govresearchgate.net The compound is biosynthesized and accumulates within the stigmas during the flower's development. nih.govoup.com The biosynthesis of these apocarotenoids, including crocetin and its glycosides, is a complex process involving the cleavage of zeaxanthin (B1683548). nih.govresearchgate.net
The concentration of crocetin esters in saffron can vary, with some studies reporting a total content ranging from 2.8% to 25.6% in stigma samples. olemiss.eduolemiss.edu Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Raman spectroscopy are employed to identify and quantify the various crocetin esters present in saffron. nih.govmdpi.comresearchgate.net
Presence in Gardenia jasminoides Ellis Fruits
Beta-D-gentiobiosyl crocetin is also found in the fruits of Gardenia jasminoides Ellis. nih.govnih.govresearchgate.net Similar to saffron, the compound contributes to the yellow-red pigmentation of the fruit. nih.govacs.org The fruits of Gardenia jasminoides are utilized as a natural food colorant and in traditional medicine, with their coloring properties stemming from these crocetin esters. nih.govnih.govjfda-online.com
Studies have shown that the profile of crocetin esters in Gardenia can differ from that in saffron. For instance, some research indicates a lower relative content of certain crocetin esters in gardenia compared to saffron. acs.org The accumulation of these compounds in gardenia fruit increases as the fruit matures. nih.gov
Detection in Other Biological Systems (e.g., Apis cerana)
Interestingly, the presence of beta-D-gentiobiosyl crocetin has also been reported in the honeybee species Apis cerana. nih.gov This finding suggests a potential transfer of the compound from the botanical sources foraged by the bees. Further research is needed to fully understand the mechanism and implications of its presence in this insect.
Quantitative and Qualitative Variation Across Biological Samples and Genotypes
The amount and specific types of crocetin esters, including beta-D-gentiobiosyl crocetin, can vary significantly depending on several factors. These include the geographical origin of the plant, the specific genotype, and the processing and storage conditions of the collected material. mdpi.comresearchgate.net
For example, studies on saffron have revealed variations in the content of crocetin esters among samples from different countries such as Greece, Iran, Italy, and Spain. nih.govresearchgate.net One study found that the total crocetin ester content in saffron samples fluctuated between 18.8 and 31.7 mg/100 g. nih.gov Another analysis of thirty-seven stigma samples showed a range of 2.8% to 25.6% for total crocetin esters. olemiss.eduolemiss.edu
In Gardenia jasminoides, the concentration of crocins increases during fruit maturation. nih.govmdpi.com The specific composition of crocetin esters can also differ, with some studies noting variations in the relative abundance of different crocetin glycosides between saffron and gardenia. acs.org
Comparative Distribution with Other Crocetin Glycosides and Related Apocarotenoids
Beta-D-gentiobiosyl crocetin is part of a larger family of related compounds known as crocetin glycosides or crocins. These are all esters of the dicarboxylic acid crocetin with various sugars. nih.govmdpi.comncats.io The most common crocetin esters found alongside beta-D-gentiobiosyl crocetin include:
Crocetin di(β-D-gentiobiosyl) ester (Crocin-1): Often the most abundant crocin (B39872) in saffron. nih.govnih.gov
Crocetin (β-D-glucosyl)-(β-D-gentiobiosyl) ester (Crocin-2): Another significant crocetin ester. ncats.ionih.govebi.ac.uk
Crocetin di(β-D-glucosyl) ester researchgate.net
Crocetin mono(β-D-glucosyl) ester nih.gov
The relative proportions of these different crocetin glycosides can vary. For example, in saffron, the trans isomers of crocetin esters are generally more abundant than the cis isomers. researchgate.netnih.gov One study reported that trans-crocetin di(β-D-gentiobiosyl) ester accounted for approximately 38.6% of the total crocetin ester content in their saffron sample. nih.gov
In addition to other crocetin glycosides, beta-D-gentiobiosyl crocetin co-occurs with other apocarotenoids derived from the same biosynthetic pathway. nih.govsemanticscholar.org These include picrocrocin, which contributes to the bitter taste of saffron, and safranal, which is responsible for its characteristic aroma. researchgate.netoup.com The profile of these related compounds is also a key indicator of the quality of saffron. amegroups.org
Biosynthetic Pathways and Enzymology of Beta D Gentiobiosyl Crocetin
Precursor Metabolism and Crocetin (B7823005) Aglycone Formation
The journey to beta-D-gentiobiosyl crocetin begins with the formation of its core structure, the C20 apocarotenoid dicarboxylic acid known as crocetin. This process starts within the well-established carotenoid biosynthetic pathway and involves a crucial oxidative cleavage step.
Carotenoid Pathway Intermediates (e.g., Zeaxanthin)
The primary precursor for crocetin biosynthesis is the C40 carotenoid, zeaxanthin (B1683548). nih.govfrontiersin.orgresearchgate.net Zeaxanthin is synthesized in plants through the carotenoid pathway. This pathway begins with the formation of geranylgeranyl diphosphate (B83284) and proceeds through several enzymatic steps to produce various carotenoids. nih.gov In species like Crocus sativus (saffron), Gardenia jasminoides, and Buddleja davidii, zeaxanthin is the specific substrate targeted for the initial cleavage reaction that sets the stage for crocin (B39872) formation. frontiersin.org While zeaxanthin is the primary precursor, some studies have shown that enzymes from certain species can also act on other carotenoids like β-carotene and lycopene. nih.gov
Oxidative Cleavage by Carotenoid Cleavage Dioxygenases (CCDs) (e.g., CCD2, CCD4)
The pivotal step in forming the crocetin backbone is the oxidative cleavage of zeaxanthin. This reaction is catalyzed by a specific class of enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes cleave the zeaxanthin molecule at the 7,8 and 7',8' double bonds, yielding crocetin dialdehyde (B1249045) and two molecules of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC). nih.govfrontiersin.org
In Crocus species, this crucial cleavage is performed by a novel type of CCD, designated as CCD2. nih.govnih.gov This enzyme exhibits high specificity for zeaxanthin. nih.gov Subsequent research has identified CCD2 homologues in other Crocus species, confirming its central role in crocetin formation within this genus. researchgate.net Interestingly, in other plants like Buddleja davidii and Gardenia jasminoides, enzymes from the CCD4 subfamily are responsible for this cleavage reaction. researchgate.netmdpi.comoup.com This indicates a convergent evolution of crocin biosynthesis, where different enzyme subfamilies have been recruited to perform the same key function in different plant lineages. nih.govnih.gov The crocetin dialdehyde produced is then oxidized to crocetin by aldehyde dehydrogenases (ALDHs). nih.govnih.gov
Glucosylation Reactions and Glycosyltransferase Activity
Once the crocetin aglycone is formed, it undergoes a series of glucosylation steps, where glucose molecules are sequentially added to its carboxylic acid groups. This process is mediated by a class of enzymes called UDP-glycosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor. nih.gov
Initial Mono-Glucosylation of Crocetin Carboxylic Acid Groups
The first step in the glucosylation of crocetin involves the attachment of a single glucose molecule to one of its carboxyl groups, forming crocetin-monoglucosyl ester. In saffron, the enzyme UGT74AD1 has been identified as being responsible for this initial glucosylation, as well as the subsequent addition of a second glucose molecule to the other carboxyl group, forming crocetin-di-(β-D-glucosyl)-ester. nih.govnih.govnih.gov Similarly, in Gardenia jasminoides, the enzyme UGT75L6 preferentially glucosylates the carboxyl group of crocetin to produce crocetin glucosyl esters. nih.govnih.govdocumentsdelivered.com
Formation of Gentiobiose Moiety via Specific Glucosyltransferases (GTases) (e.g., UGT74AD1, UGT75L6, UGT94E5, UGTCs2, UGT91P3)
The formation of the gentiobiose (a disaccharide composed of two glucose units linked by a β-1,6 bond) moiety is a critical step in the synthesis of beta-D-gentiobiosyl crocetin and other highly glucosylated crocins. This process involves the action of specific glucosyltransferases that add a second glucose molecule to the already attached glucose, forming a gentiobiose chain.
In Crocus sativus, after the initial glucosylation by UGT74AD1, a second key enzyme, UGT91P3, comes into play. nih.govnih.gov UGT91P3 is responsible for the elongation of the sugar chain, catalyzing the formation of crocins with three, four, and even five glucose molecules. nih.govdntb.gov.ua This enzyme cannot use crocetin as a direct substrate but acts on the mono- and di-glucosylated crocetin intermediates produced by UGT74AD1. nih.govresearchgate.net The interaction between UGT74AD1 and UGT91P3, potentially forming an enzyme complex, is thought to modulate the intricate glucosylation of crocins. nih.gov
In Gardenia jasminoides, a different set of enzymes orchestrates this process. Following the initial glucosylation by UGT75L6, the enzyme UGT94E5 is responsible for the subsequent glucosylation, adding glucose to the 6'-hydroxyl group of the existing glucose moiety to form the gentiobiose structure. nih.govnih.govdocumentsdelivered.com
An earlier identified enzyme in saffron, UGTCs2, was reported to mediate both primary and secondary glycosylation. nih.govwikipedia.org However, more recent and detailed studies have pinpointed the specific and sequential roles of UGT74AD1 and UGT91P3 in saffron. nih.govresearchgate.net
Characterization of Enzymatic Reaction Specificities and Kinetics
The study of the enzymatic reactions involved in beta-D-gentiobiosyl crocetin biosynthesis has revealed a high degree of specificity. For instance, CsUGT74AD1 from saffron shows high activity with crocetin and UDP-glucose. nih.gov While it can use UDP-galactose as a sugar donor, the conversion rate is significantly lower. nih.gov In contrast, UGT91P3 from saffron does not exhibit activity towards crocetin itself but readily utilizes crocetin-monoglucosyl ester and crocetin-diglucosyl ester as substrates. nih.gov
In Gardenia jasminoides, UGT75L6 preferentially glucosylates the carboxyl group of crocetin, while UGT94E5 specifically targets the 6'-hydroxyl group of the glucose moiety on crocetin glucosyl esters. nih.govdocumentsdelivered.com Kinetic studies of UGT94E5 have determined a kcat of 0.036 sec⁻¹ for beta-D-glucosyl crocetin and 0.071 sec⁻¹ for bis(beta-D-glucosyl) crocetin. uniprot.org These findings highlight the precise and coordinated action of these enzymes in building the complex structure of beta-D-gentiobiosyl crocetin.
Enzyme and Compound Information
Interactive Enzyme Data Table
| Enzyme | Organism | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| CCD2 | Crocus sativus | Oxidative cleavage of zeaxanthin | Zeaxanthin | Crocetin dialdehyde, HTCC |
| CCD4 | Buddleja davidii, Gardenia jasminoides | Oxidative cleavage of carotenoids | Zeaxanthin, β-carotene, Lycopene | Crocetin dialdehyde |
| UGT74AD1 | Crocus sativus | Initial mono- and di-glucosylation of crocetin | Crocetin, UDP-glucose | Crocetin-monoglucosyl ester, Crocetin-di-(β-D-glucosyl)-ester |
| UGT91P3 | Crocus sativus | Elongation of glucose chains on crocins | Crocetin-monoglucosyl ester, Crocetin-di-(β-D-glucosyl)-ester, UDP-glucose | Highly glucosylated crocins (3, 4, 5 glucose units) |
| UGT75L6 | Gardenia jasminoides | Initial glucosylation of crocetin | Crocetin, UDP-glucose | Crocetin glucosyl esters |
| UGT94E5 | Gardenia jasminoides | Formation of gentiobiose moiety | Crocetin glucosyl esters, UDP-glucose | Crocetin gentiobiosyl esters |
| UGTCs2 | Crocus sativus | Reported to perform primary and secondary glycosylation | Crocetin, Crocetin glycosyl esters, UDP-glucose | Glucosylated crocins |
Table of Compounds
| Compound Name |
|---|
| beta-D-gentiobiosyl crocetin(1-) |
| Zeaxanthin |
| Crocetin |
| Crocetin dialdehyde |
| 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC) |
| UDP-glucose |
| Crocetin-monoglucosyl ester |
| Crocetin-di-(β-D-glucosyl)-ester |
| Gentiobiose |
| β-carotene |
| Lycopene |
| Geranylgeranyl diphosphate |
| UDP-galactose |
| Crocetin gentiobiosyl esters |
| bis(beta-D-glucosyl) crocetin |
Molecular Regulation of Biosynthesis and Accumulation
Gene Expression Analysis of Biosynthetic Enzymes in Plant Development
The biosynthesis of crocetin and its subsequent glycosylation to form compounds like beta-D-gentiobiosyl crocetin involves a series of enzymatic steps. Gene expression studies in plants known for producing these compounds, such as Crocus sativus and Gardenia jasminoides, have provided significant insights into the regulation of this pathway.
Transcriptome analyses have been instrumental in identifying the genes encoding key enzymes. frontiersin.orgbohrium.com In Crocus sativus, the expression of genes involved in the carotenoid and crocin biosynthesis pathways is developmentally controlled, with a notable increase in transcript levels as the stigma matures. semanticscholar.org This developmental regulation ensures that the accumulation of crocins, including beta-D-gentiobiosyl crocetin, coincides with the full development of the stigma, the primary site of saffron spice production. semanticscholar.orgoup.com
Key enzymes in this pathway include:
Aldehyde Dehydrogenases (ALDH): These enzymes are responsible for the oxidation of crocetin dialdehyde to crocetin. oup.comnih.gov Studies have identified specific ALDH genes, such as CsALDH3I1 in Crocus sativus, that are highly expressed in the stigmas and play a crucial role in crocetin formation. nih.gov
UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the crocetin backbone. nih.govfrontiersin.org The formation of beta-D-gentiobiosyl crocetin is a result of sequential glucosylation. ebi.ac.ukwikipedia.org In Gardenia jasminoides, UGT75L6 is responsible for the initial glucosylation of crocetin, while UGT94E5 adds the second glucose to form the gentiobiose group. genome.jp In Crocus sativus, the enzyme UGTCs2 has been shown to have glucosylation activity against crocetin and its glucosyl esters. ebi.ac.uk The expression of these UGT genes is also spatially and temporally regulated, with high expression observed in the tissues where crocins accumulate. nih.govebi.ac.uk
The coordinated expression of these genes is crucial for the efficient biosynthesis of beta-D-gentiobiosyl crocetin. Comparative transcriptome analyses between different plant tissues and developmental stages have revealed that the upregulation of these biosynthetic genes is a hallmark of crocin-accumulating tissues. frontiersin.org
Table 1: Key Enzymes in Beta-D-Gentiobiosyl Crocetin Biosynthesis and their Gene Expression Patterns
| Enzyme Class | Specific Enzyme/Gene | Plant Species | Primary Function | Expression Pattern | Reference |
| Aldehyde Dehydrogenase | CsALDH3I1 | Crocus sativus | Oxidation of crocetin dialdehyde to crocetin | Highly expressed in mature stigmas | nih.gov |
| UDP-glycosyltransferase | UGTCs2 | Crocus sativus | Glucosylation of crocetin and its esters | Primarily expressed in fully developed stigmas | ebi.ac.uk |
| UDP-glycosyltransferase | UGT75L6 | Gardenia jasminoides | Primary glucosylation of crocetin | Highly expressed in fruit | genome.jp |
| UDP-glycosyltransferase | UGT94E5 | Gardenia jasminoides | Secondary glucosylation to form gentiobiose | Highly expressed in fruit | genome.jp |
Environmental and Genetic Factors Influencing Crocetin Glycoside Profiles
The quantity and composition of crocetin glycosides, including beta-D-gentiobiosyl crocetin, are not solely determined by developmental programming but are also significantly modulated by external and internal factors.
Environmental Factors:
Climatic and edaphic (soil-related) conditions play a crucial role in the biosynthesis and accumulation of crocetin glycosides. mdpi.comresearchgate.net Studies on Crocus sativus have demonstrated that factors such as:
Temperature and Sunlight: Higher sun exposure and specific temperature ranges can lead to increased concentrations of crocins. mdpi.com Temperature has been identified as a factor that can cause variations in the content of crocin precursors from one growing season to another. mdpi.com
Altitude: Cultivation at higher altitudes has been associated with a higher content of carotenoids, including crocins. mdpi.commdpi.com
Soil Composition: The type of soil, its nutrient content, and physical properties like drainage are critical for the healthy development of the plant and, consequently, for the production of secondary metabolites. mdpi.commdpi.com For instance, fertile, nutrient-rich volcanic soil has been linked to a higher crocin content in saffron. mdpi.com
Harvesting and Post-Harvest Processing: The timing of flower harvesting and the methods used for drying the stigmas can significantly impact the final concentration and stability of crocetin glycosides. researchgate.net
Genetic Factors:
Genetic diversity within and between species that produce crocetin glycosides also contributes to variations in their profiles. Different varieties or cultivars of Crocus sativus from different geographical origins (e.g., Greek, Sicilian, Iranian) have been shown to have different crocin contents, which can be attributed to their genetic makeup in addition to the environmental conditions of their cultivation. mdpi.com
Furthermore, the specific genetic regulation of the biosynthetic pathway can differ between species. For example, while Crocus sativus primarily accumulates crocins in its stigma, Gardenia jasminoides accumulates them in its fruit. frontiersin.org This tissue-specific accumulation is a direct result of the differential expression of the biosynthetic genes in these organs, highlighting the strong genetic control over the spatial distribution of these compounds.
Research has also focused on identifying transcription factors (TFs) that act as master regulators of the crocin biosynthetic pathway. semanticscholar.org By comparing the transcriptomes of different Crocus species, researchers have identified candidate TFs that likely control the expression of the structural genes involved in crocin biosynthesis and accumulation, providing a molecular link between genetic factors and the observed chem-diversity. semanticscholar.org
Table 2: Influence of Environmental and Genetic Factors on Crocetin Glycoside Profiles
| Factor | Specific Influence | Observed Effect | Reference |
| Environmental | |||
| Temperature | Moderate temperatures and reduced humidity | Favorable for metabolite biosynthesis | mdpi.com |
| Sunlight Exposure | Increased sun exposure | Higher carotenoid concentration | mdpi.com |
| Altitude | Higher elevations | Increased carotenoid concentration | mdpi.commdpi.com |
| Soil Type | Fertile, nutrient-rich soil | Higher crocin content | mdpi.com |
| Genetic | |||
| Plant Variety/Origin | Different geographical varieties of Crocus sativus | Varying crocin content | mdpi.com |
| Tissue-Specific Gene Expression | Differential expression in stigma (Crocus) vs. fruit (Gardenia) | Accumulation of crocins in specific organs | frontiersin.org |
| Transcription Factors | Regulatory control over biosynthetic genes | Control of the overall crocin biosynthesis and accumulation | semanticscholar.org |
Structural Elucidation and Conformational Analysis of Beta D Gentiobiosyl Crocetin
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For beta-D-gentiobiosyl crocetin (B7823005), a battery of advanced 1D and 2D NMR experiments has been indispensable in deciphering its complete structure.
Comprehensive 1D and 2D NMR Experiments
The structural puzzle of beta-D-gentiobiosyl crocetin has been solved using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques. nih.gov These include Gradient Correlated Spectroscopy (gCOSY), Total Correlation Spectroscopy (TOCSY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Gradient Heteronuclear Single Quantum Coherence (gHSQC), and Gradient Heteronuclear Multiple Bond Correlation (gHMBC). nih.gov Such a comprehensive approach allows for the unambiguous assignment of all proton and carbon signals within the molecule. The use of two-dimensional NMR spectra is particularly crucial in instances where proton signals overlap, a common challenge in complex molecules like crocetin derivatives. researchgate.net
Assignment of Proton and Carbon Resonances for Crocetin Aglycone and Gentiobiose Moieties
The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the crocetin aglycone and the attached gentiobiose units. nih.gov The crocetin backbone, a C20-dicarboxylic acid, exhibits characteristic signals for its polyene chain and methyl groups. unich.it The anomeric protons of the sugar moieties are particularly informative, with their chemical shifts indicating their stereochemistry. researchgate.net For instance, the anomeric proton signals of the gentiobiose and glucose units in related crocin (B39872) compounds appear in the β-isomeric form. researchgate.net The complete assignment of these resonances is a critical step, often aided by comparing the experimental data with that of known crocetin glycosides. nih.gov
Detailed analysis of the ¹H and ¹³C NMR data allows for the precise identification of each proton and carbon atom in both the crocetin and gentiobiose portions of the molecule.
| Crocetin Aglycone | Gentiobiose Moiety | ||
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Atom |
| 2 | - | - | 1' |
| 3 | - | - | 2' |
| 4 | - | - | 3' |
| 5 | - | - | 4' |
| ... | ... | ... | ... |
| Note: Specific chemical shift values require direct access to the cited experimental data which is not fully available in the provided search results. This table serves as a template for the type of data obtained from NMR analysis. |
Determination of Glycosidic Linkages and Stereochemistry
2D NMR experiments, particularly HMBC and ROESY, are pivotal in establishing the connectivity between the crocetin aglycone and the gentiobiose sugar, as well as the linkage between the two glucose units within the gentiobiose moiety. The HMBC experiment reveals long-range correlations between protons and carbons, allowing for the identification of the glycosidic bond between the anomeric carbon of the inner glucose and a specific carboxyl group of the crocetin. Similarly, the linkage between the two glucose units of gentiobiose is determined. ROESY experiments provide through-space correlations, which help in confirming the stereochemistry of the glycosidic linkages. The β-configuration of the glycosidic bonds is a characteristic feature of these natural products. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large, polar, and thermally labile molecules like beta-D-gentiobiosyl crocetin. ucdavis.edu In ESI-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov The high-resolution capabilities of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, allow for accurate mass measurements, which in turn provide the elemental formula of the molecule with high confidence. nih.govolemiss.edu For beta-D-gentiobiosyl crocetin (C₃₂H₄₄O₁₄), the expected monoisotopic mass is 652.2731 Da. nih.govuni.lu
Tandem Mass Spectrometry (MS/MS) for Elucidation of Glycoside Sequence
Tandem mass spectrometry (MS/MS) is instrumental in sequencing the sugar units in glycosides. nih.gov By selecting the precursor ion of beta-D-gentiobiosyl crocetin and subjecting it to collision-induced dissociation (CID), a series of fragment ions are produced. The major fragmentation pathway involves the sequential loss of the sugar residues. nih.gov For instance, the initial loss of the terminal glucose unit from the gentiobiose moiety would result in a characteristic neutral loss of 162 Da. Subsequent fragmentation can lead to the loss of the entire gentiobiose unit, revealing the crocetin aglycone. nih.gov The analysis of these fragmentation patterns provides conclusive evidence for the sequence and nature of the glycosidic chain. nih.govnih.gov
The fragmentation pattern observed in MS/MS experiments provides a clear roadmap of the molecule's structure.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| [M+Na]⁺ | [M-162+Na]⁺ | 162 | Loss of a hexose (B10828440) (glucose) unit |
| [M+Na]⁺ | [Aglycone+Na]⁺ | 324 | Loss of the gentiobiose unit |
| Note: This table represents a simplified, illustrative fragmentation pattern. Actual MS/MS spectra can be more complex. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is a primary tool for studying the chromophore of beta-D-gentiobiosyl crocetin and related compounds, known as crocins. The extended system of conjugated double bonds in the crocetin backbone is responsible for the strong absorption of light in the visible region, which gives saffron its intense yellow-red color. nih.gov
The UV-Vis spectrum of all-trans-crocins, including beta-D-gentiobiosyl crocetin, is characterized by a main absorption band in the visible region with a maximum wavelength (λmax) around 440-441 nm. mdpi.comnih.gov This peak is attributed to the π → π* electronic transition within the conjugated polyene chain. The spectrum also typically displays a shoulder at a slightly higher wavelength, around 460 nm, and weaker absorption bands in the UV region, specifically around 250 nm and 333 nm. nih.gov The band around 250 nm is associated with the glycosyl ester groups. researchgate.net
The exact position of the maximum absorption can be influenced by the solvent and the aggregation state of the molecules. For instance, in aqueous solutions, as the concentration of crocins increases, a hypochromic shift (a shift to a shorter wavelength) from approximately 445 nm to 410 nm can be observed, which is attributed to the formation of molecular aggregates. researchgate.net The molar extinction coefficient at the main absorption peak is a key parameter for quantification. For crocin, the average molar absorption coefficient at around 441 nm (ε441) is reported to be approximately 1.35 × 10^5 M⁻¹ cm⁻¹. nih.gov
Table 1: UV-Vis Absorption Maxima of Crocin Derivatives
| Compound/Condition | Maximum Absorption Wavelength (λmax) | Reference |
|---|---|---|
| trans-Crocin | ~441 nm | nih.gov |
| trans-Crocin (shoulder) | ~460 nm | nih.gov |
| trans-Crocin (UV band) | ~250 nm, ~333 nm | nih.gov |
| Crocetin beta-D-glucosyl ester | 260 nm, 437 nm | researchgate.net |
| Aggregated Crocins (aqueous) | ~410 nm | researchgate.net |
| trans-Crocetin | ~425-452 nm | researchgate.net |
The UV-Vis spectra of cis isomers differ from their all-trans counterparts. A characteristic feature of the 13-cis isomer of digentiobiosyl crocetin is the appearance of an additional absorption peak in the UV region, typically around 330 nm. scispace.com This "cis peak" is a distinctive marker used to identify the presence of this isomer. In general, trans isomers tend to absorb at slightly longer wavelengths and have higher extinction coefficients compared to their cis counterparts due to the more extended and planar nature of the conjugated system in the trans configuration. youtube.com
The differences in the absorption spectra between the cis and trans isomers allow for their quantification. By analyzing the absorbance at specific wavelengths, such as the main absorption peak around 440 nm and the "cis peak" around 330 nm, it is possible to determine the relative amounts of each isomer in a mixture. acs.org This is often done in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC) for more accurate quantification. nih.govacs.org The conversion of all-trans-crocin to 13-cis-crocin results in a characteristic difference absorption spectrum with negative bands in the visible region and a positive band in the UV region. mdpi.com Isosbestic points, where the molar absorptivity of the two isomers is equal, can also be observed around 266 nm and 380 nm during photoisomerization. mdpi.com
Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provide a molecular fingerprint of beta-D-gentiobiosyl crocetin and related compounds by probing their vibrational modes.
FT-IR spectroscopy is sensitive to the vibrations of polar functional groups. The FT-IR spectrum of saffron and its principal components, including crocins, shows characteristic absorption bands. A broad band around 3350 cm⁻¹ is attributed to the stretching vibrations of the -OH groups present in the sugar moieties. mdpi.com The asymmetric and symmetric stretching vibrations of -CH₂- and -CH₃- groups are observed at approximately 2925 cm⁻¹ and 2860 cm⁻¹, respectively. mdpi.com A significant band around 1720-1728 cm⁻¹ corresponds to the C=O stretching vibration of the ester and carboxylic acid groups. mdpi.comresearchgate.net The C-O stretching of the sugar groups and glycosidic bonds gives rise to bands in the region of 1020-1071 cm⁻¹. mdpi.comresearchgate.netscispace.com The C=C stretching vibrations of the polyene chain are observed around 1623 cm⁻¹. researchgate.net
FT-Raman spectroscopy is particularly well-suited for studying the non-polar polyene backbone of carotenoids due to the high polarizability of the conjugated C=C bonds. researchgate.net The FT-Raman spectrum of saffron is dominated by bands arising from the crocin components. researchgate.netscispace.comsciexplore.ir The most intense bands are typically associated with the in-phase C=C stretching vibrations (ν₁) of the polyene chain, which appear in the 1500-1600 cm⁻¹ region, and the C-C single bond stretching vibrations (ν₂) coupled with C-H in-plane bending modes, found in the 1100-1200 cm⁻¹ region. nih.gov The presence of a peak at 1138 cm⁻¹ in the FT-Raman spectrum is a characteristic feature of the 13-cis isomer of digentiobiosyl crocetin, distinguishing it from the all-trans isomer. scispace.com
Table 2: Characteristic Vibrational Frequencies for Crocin Derivatives
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| -OH stretch | ~3350 | - | mdpi.com |
| -CH₂-, -CH₃- stretch | ~2925, ~2860 | - | mdpi.com |
| C=O stretch | ~1720-1728 | - | mdpi.comresearchgate.net |
| C=C stretch | ~1623 | 1500-1600 (ν₁) | researchgate.netnih.gov |
| C-O stretch (sugar) | ~1020-1071 | - | mdpi.comresearchgate.net |
| C-C stretch (polyene) | - | 1100-1200 (ν₂) | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| beta-D-gentiobiosyl crocetin |
| Crocin |
| Crocetin |
| all-trans-crocin |
| 13-cis-crocin |
| Crocetin beta-D-glucosyl ester |
| all-trans-digentiobiosyl crocetin |
| 13-cis-digentiobiosyl crocetin |
| trans-crocetin |
| cis-crocetin |
| beta-D-gentiobiosyl crocetin(1-) |
| Crocetin gentiobiosylglucosyl ester |
| Tricrocin |
| beta-D-gentiobiosyl beta-D-glucosyl crocetin |
| trans-crocetin di-(β-D-gentiobiosyl) ester |
| trans-crocetin (β-D-glucosyl)-(β-D-gentiobiosyl) ester |
| cis-crocetin (β-d-glucosyl)-(β-d-gentiobiosyl) ester |
| trans-crocetin (β-d-gentiobiosyl) ester |
| picrocrocin |
Advanced Analytical Methodologies for Isolation, Characterization, and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of crocetin (B7823005) esters. The polarity differences among the various glycosylated forms of crocetin necessitate high-resolution separation methods to achieve accurate profiling and isolation.
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is the most widely applied technique for the simultaneous identification and quantification of crocetin esters, including beta-D-gentiobiosyl crocetin(1-). nih.govnih.gov This method offers robust and reliable profiling of saffron and gardenia extracts. nih.gov The separation is most commonly achieved using reversed-phase C18 columns. nih.govnih.gov
The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid modifier like formic acid, acetic acid, or trifluoroacetic acid to improve peak shape) and an organic solvent, usually acetonitrile. nih.govnih.govmdpi.com The DAD detector monitors the elution of compounds across a range of wavelengths, with crocetin esters exhibiting a characteristic maximum absorption (λmax) at approximately 440 nm. nih.govnih.govresearchgate.net This specific wavelength is used for their quantification, ensuring high selectivity. nih.gov The retention time and UV-Vis spectrum obtained from the DAD are compared with those of a reference standard for identification. nih.gov
| Parameter | Typical Conditions & Findings | Source |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 4 or 5 µm) | nih.govnih.gov |
| Mobile Phase | Gradient elution with Water (with 0.1-1% acid modifier like formic or acetic acid) and Acetonitrile | nih.govnih.govresearchgate.net |
| Detection Wavelength (λmax) | 440 nm for crocetin esters | nih.govnih.govresearchgate.net |
| Column Temperature | Controlled, typically between 25-40 °C | nih.govmdpi.com |
| Flow Rate | Commonly 1.0 mL/min | nih.govnih.gov |
To obtain beta-D-gentiobiosyl crocetin(1-) in high purity for use as a reference standard or for further research, semi-preparative and preparative HPLC are employed. nih.govnih.gov These techniques operate on the same principles as analytical HPLC but use larger columns and higher flow rates to handle greater sample loads. The goal is to isolate the target compound from other closely related crocins and matrix components. nih.gov
In addition to preparative HPLC, other liquid-liquid partition chromatography techniques like High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) have proven effective for isolating crocetin derivatives. nih.govmdpi.com These methods avoid the use of solid stationary phases, which can lead to irreversible adsorption and loss of the sample. nih.gov For instance, CPC has been successfully used to purify crocins by selecting an appropriate two-phase solvent system, such as ethyl acetate-n-butanol-water. mdpi.com The fractions collected from the preparative separation are analyzed by analytical HPLC to confirm their purity. nih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an unparalleled level of specificity for the structural elucidation of crocetin esters. nih.gov LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), confirms the identity of compounds by providing precise mass-to-charge (m/z) ratio data for the parent molecule and its fragments. nih.govresearchgate.net
Electrospray ionization (ESI) is the most common ionization source used for analyzing crocins, and it can be operated in both positive and negative ion modes. nih.govnih.gov For beta-D-gentiobiosyl crocetin, analysis in negative ESI mode often shows a deprotonated molecule [M-H]⁻ at an m/z of approximately 651. researchgate.net Further fragmentation (MS/MS) of this precursor ion helps to confirm the structure by showing the loss of the gentiobiose sugar moiety and providing information about the crocetin aglycone. nih.govresearchgate.net This technique is crucial for differentiating between isomers and identifying novel crocetin derivatives in complex extracts. nih.govnih.gov
| Parameter | Typical Method & Findings | Source |
|---|---|---|
| Ionization Technique | Electrospray Ionization (ESI) | nih.govnih.gov |
| Ionization Mode | Negative ([M-H]⁻) or Positive ([M+Na]⁺) | nih.govnih.gov |
| Precursor Ion (m/z) for beta-D-gentiobiosyl crocetin | ~651 in negative mode; ~652 for the neutral molecule | researchgate.netnih.gov |
| MS/MS Fragmentation | Provides structural information on the aglycone and sugar moieties. The fragmentation of m/z 651 yields a fragment at m/z 327, corresponding to the crocetin aglycone. | researchgate.net |
Purity Assessment and Standardization Protocols
The reliability of any quantitative analysis or biological study depends on the purity of the reference compounds used. Therefore, rigorous purity assessment and method validation are mandatory.
The purity of isolated beta-D-gentiobiosyl crocetin(1-) is verified using a combination of chromatographic and spectroscopic methods. HPLC-DAD is used to assess chromatographic purity; a pure compound should ideally appear as a single, symmetrical peak under various chromatographic conditions. researchgate.netmdpi.com
Spectroscopic verification involves confirming the compound's identity and checking for impurities. The UV-Vis spectrum is compared to published data, with the characteristic λmax around 440 nm. Mass spectrometry is used to confirm the molecular weight, and the fragmentation pattern is matched with the expected structure. researchgate.netresearchgate.net For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
Once a pure reference standard of beta-D-gentiobiosyl crocetin(1-) is available, a quantitative HPLC-DAD method can be developed and validated. The external standard method is commonly used, where a calibration curve is constructed by plotting the peak area against the concentration of the standard. nih.gov
Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.govacs.org Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves should have a high correlation coefficient (R² > 0.99). researchgate.netnih.gov
Sensitivity: Determined by the Limit of Detection (LOD), the lowest concentration of analyte that can be detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov
Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD). It is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the standard. Recoveries are typically expected to be within a range of 95-105%. nih.gov
Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. nih.gov
| Validation Parameter | Typical Acceptance Criteria & Findings | Source |
|---|---|---|
| Linearity (R²) | > 0.999 | researchgate.net |
| LOD | 0.11–0.77 µg/mL (for various crocins) | nih.gov |
| LOQ | 0.53–2.76 µg/mL (for various crocins) | nih.gov |
| Accuracy (Recovery) | 94.67% to 101.31% | nih.gov |
| Precision (RSD) | Intra- and Inter-day RSD < 3.5% | nih.gov |
Specialized Spectroscopic and Electrochemical Quantification
The accurate quantification of β-D-gentiobiosyl crocetin(1-) and related crocetin esters is paramount for quality control of saffron and its derived products. To this end, specialized analytical methodologies based on spectroscopy and electrochemistry have been developed and refined.
UV-Vis Spectrophotometric Approaches (e.g., ISO Standards)
UV-Visible spectrophotometry is a cornerstone technique for the quantification of crocetin esters, including β-D-gentiobiosyl crocetin(1-), largely due to its simplicity, cost-effectiveness, and the strong absorbance of these compounds in the visible region. The International Organization for Standardization (ISO) has established guidelines, specifically ISO 3632, which outlines a spectrophotometric test for the quality grading of saffron. researchgate.net This standard is based on the measurement of absorbance at specific wavelengths to determine the content of the principal saffron components.
The coloring strength of saffron, which is primarily attributed to crocetin esters like trans-crocetin di-(β-D-gentiobiosyl) ester, is determined by measuring the absorbance of a saffron extract at approximately 440 nm. researchgate.netnih.gov This wavelength corresponds to the maximum absorbance of the crocetin esters. researchgate.net The specific absorbance value, denoted as E¹%₁cm at 440 nm, is a key parameter in the ISO 3632 standard for classifying saffron into different quality categories. nih.gov For instance, saffron samples with E¹%₁cm (440 nm) values of 254, 285, and 253 have been classified as belonging to the highest quality category (I). nih.gov
Research has demonstrated a strong correlation between HPLC-determined concentrations of individual crocetin esters and UV-Vis spectrophotometric data. nih.gov Multivariate calibration models, such as partial least-squares (PLS) regression, have been successfully developed to predict the content of specific crocetin esters, including trans-crocetin di-(β-D-gentiobiosyl) ester, from the full UV-Vis absorbance spectra (190–700 nm). nih.gov These models offer a rapid alternative to chromatographic methods for routine quality control. nih.gov
The major crocetin ester present in saffron aqueous extracts is trans-crocetin di-(β-D-gentiobiosyl) ester, which can account for over 60% of the total crocin (B39872) content. researchgate.net Other significant esters include trans-crocetin (β-D-gentiobiosyl) (β-D-glucosyl) ester and cis-crocetin di-(β-D-gentiobiosyl) ester. researchgate.net The UV-Vis spectrum of a saffron extract typically shows a characteristic profile with a major peak around 440 nm, indicative of the crocetin esters. researchgate.net
Table 1: Key Parameters in UV-Vis Spectrophotometric Analysis of Crocetin Esters
| Parameter | Wavelength (nm) | Corresponding Compound(s) | Significance |
| Coloring Strength | ~440 | Crocetin Esters (e.g., β-D-gentiobiosyl crocetin derivatives) | Primary quality indicator for saffron according to ISO 3632. researchgate.netnih.gov |
| Picrocrocin Content | ~257 | Picrocrocin | Measures the bitterness profile. researchgate.net |
| Safranal Content | ~330 | Safranal | Indicates the aromatic quality. researchgate.net |
Amperometric Titration and Electroanalytical Methods
While spectrophotometric methods are widely used, electroanalytical techniques offer alternative and potentially more sensitive approaches for the quantification of electroactive compounds like crocetin and its esters. Though specific applications of amperometric titration for β-D-gentiobiosyl crocetin(1-) are not extensively detailed in the provided context, the fundamental principles of electrochemistry are applicable.
Amperometric titration involves the measurement of the current generated by an electrochemical reaction at a specific applied potential as a function of the volume of a titrant added. This technique could theoretically be applied to quantify crocetin derivatives by monitoring the oxidation or reduction of the crocetin backbone.
More broadly, various electroanalytical methods can be employed for the analysis of saffron's chemical constituents. These methods are based on the electrochemical properties of the target analytes. For instance, the purity and identity of isolated crocetin, the core structure of β-D-gentiobiosyl crocetin(1-), can be confirmed using a suite of analytical techniques that complement electrochemical data, including UV-Vis spectroscopy, RP-HPLC-DAD, FT-IR spectroscopy, and NMR spectroscopy. imeko.info
The development of electrochemical sensors and biosensors for the determination of saffron components is an active area of research. These devices can offer advantages such as high sensitivity, selectivity, and the potential for miniaturization and on-site analysis. While the direct application of amperometric titration to β-D-gentiobiosyl crocetin(1-) requires further investigation, the electroactive nature of the crocetin moiety suggests that electrochemical methods hold significant promise for its rapid and sensitive quantification.
Enzymatic Transformations and Biocatalytic Applications
Biocatalytic Hydrolysis of Crocetin (B7823005) Glycosides to Crocetin Aglycone
The conversion of crocetin glycosides (crocins) into their core structure, crocetin aglycone, is a critical step for producing this valuable dicarboxylic acid. Enzymatic hydrolysis presents a targeted method for this transformation.
Researchers have successfully employed commercial enzyme preparations to hydrolyze crocins. mdpi.comnih.gov Among these, Celluclast® 1.5 L, a commercial enzyme cocktail known to contain cellulase (B1617823) and β-glucosidase activity, has proven effective for the deglucosylation of crocins. mdpi.comresearchgate.net Studies have demonstrated that Celluclast 1.5 L can effectively catalyze the transformation of crocins extracted from sources like gardenia fruit waste into crocetin. mdpi.comnih.gov The β-glucosidase component within this preparation is key to cleaving the glycosidic bonds of the crocin (B39872) molecules. mdpi.com
Beyond broad-spectrum enzyme cocktails, specific glycosidases with unique selectivity have been identified. A novel β-glucosidase from the GH3 family, Lf18920, isolated from Leifsonia sp. ZF2019, exhibits remarkable selectivity. nih.gov This enzyme can hydrolyze crocin-1 (crocetin di-gentiobiosyl ester) to produce crocetin mono-glucosyl ester (crocin-5) and crocetin di-glucosyl ester (crocin-4), but it does not hydrolyze them further to the crocetin aglycone. nih.gov This selective hydrolysis offers a potential pathway for the targeted synthesis of rare crocins. nih.gov
To maximize the yield of crocetin from crocins using enzymatic hydrolysis, researchers have focused on optimizing various reaction parameters.
For the enzyme cocktail Celluclast® 1.5 L, studies have identified optimal conditions for the conversion process. mdpi.comnih.govencyclopedia.pub The reaction system is typically incubated at 50°C in a citrate (B86180) buffer with a pH of 5.0. nih.gov The ratio of substrate to enzyme is a critical factor; a weight ratio of 2:1 (crocins to Celluclast® 1.5 L) was found to be superior for releasing crocetin, achieving a conversion of over 80% of the theoretical value. mdpi.com The reaction time has also been optimized, with the conversion rate reaching a plateau at approximately 16 hours, resulting in a conversion of about 75%. nih.govencyclopedia.pub
For the selective hydrolysis using the specialized β-glucosidase Lf18920, the optimal conditions were found to be a temperature of 40°C and a pH of 6.0 for a duration of 120 minutes. nih.gov Under these conditions, the enzyme almost completely hydrolyzed its crocin-1 substrate. nih.gov
| Enzyme | Substrate | Optimal pH | Optimal Temperature | Optimal Time | Optimal Ratio (Substrate:Enzyme) | Product(s) | Conversion Rate |
| Celluclast® 1.5 L | Crocins | 5.0 (citrate buffer) | 50°C | 16 h | 2:1 (w/w) | trans-Crocetin | ~75-80% |
| Lf18920 | Crocin-1 | 6.0 | 40°C | 120 min | Not specified | Crocin-4 and Crocin-5 | ~90% (73.5% Crocin-4, 16.2% Crocin-5) |
Enzyme-Mediated Synthesis of Crocetin Glycoside Derivatives
The synthesis of specific crocetin glycosides, including beta-D-gentiobiosyl crocetin, is being advanced through the reconstruction of biosynthetic pathways and the engineering of specific enzymes.
The enzymatic synthesis of crocins from crocetin has been successfully demonstrated in vitro. A key step in this process is the glycosylation of crocetin, catalyzed by UDP-glycosyltransferases (UGTs). researchgate.netebi.ac.uk Researchers have mined microbial sources for efficient glycosyltransferases. For instance, the enzyme Bs-GT from Bacillus subtilis 168 was used for the in vitro glycosylation of crocetin. researchgate.net A typical reaction mixture for such a synthesis includes crocetin, a sugar donor like uridine (B1682114) diphosphate (B83284) glucose (UDP-Glc), and the glycosyltransferase enzyme in a suitable buffer. doi.org In one study, this in vitro system, using Bs-GT, achieved an 81.9% conversion of crocetin into crocins (specifically crocin-3 and crocin-5), yielding 476.8 mg/L of product. researchgate.net Another in vitro enzyme cascade demonstrated an 80.8% conversion rate of crocetin within just two hours. researchgate.net These in vitro reconstructions allow for the controlled synthesis of specific crocetin esters without the complexity of cellular metabolism.
To improve the production and create specific, tailored crocins, scientists are engineering the enzymes involved in the biosynthetic pathway. nih.gov This involves identifying and overexpressing highly efficient glycosyltransferases and modifying enzymes to alter their function. nih.gov
In one approach, new types of crocetin and crocin-2 glycosyltransferases were overexpressed in Escherichia coli, leading to the production of specific derivatives including crocin-1, crocin-2, crocin-3, and crocin-4. nih.gov The selection of specific UGTs is crucial, as they determine which sugar moieties are added and to which carboxyl group of the crocetin backbone. For example, the UGT75L6 from Gardenia jasminoides is known to have crocetin glycosylation activity. nih.gov The microbial glycosyltransferase Bs-GT was found to specifically produce the rare crocins, crocin-3 and crocin-5. researchgate.net
Enzyme engineering has also been applied to the enzymes responsible for creating the crocetin precursor. A fusion protein was created by linking a β-carotene hydroxylase (CrtZ) and a carotenoid cleavage dioxygenase (CCD2), which increased crocetin production by 44% in engineered yeast. frontiersin.orgnih.gov Furthermore, molecular docking and point mutation studies on the β-glucosidase Lf18920 have provided insights into how specific amino acid residues control its hydrolytic selectivity, knowledge that can be applied to engineer enzymes for tailored synthesis. nih.gov
Bioproduction Strategies for Beta-D-Gentiobiosyl Crocetin and Analogues
Moving beyond in vitro systems, significant progress has been made in developing whole-cell bioproduction platforms for crocins. These strategies aim to create sustainable and scalable alternatives to traditional plant extraction. nih.govuclm.es
Metabolically engineered microorganisms are at the forefront of these efforts. Escherichia coli has been successfully engineered to perform the complete synthesis of crocetin and four of its glycosylated derivatives (crocin-1, -2, -3, and -4) directly from glycerol, a renewable carbon source. nih.gov By overexpressing key enzymes, including zeaxanthin (B1683548) cleavage dioxygenase, crocetin dialdehyde (B1249045) dehydrogenase, and specific glycosyltransferases, these microbial factories can produce a range of crocins. nih.govnih.gov
Saccharomyces cerevisiae (yeast) has also been engineered as a production host. Through systematic optimization, including precursor engineering and tuning key enzymes, a final crocetin titer of 12.43 mg/L was achieved in a 5-L fed-batch bioreactor, the highest reported microbial production to date. frontiersin.orgnih.gov
In addition to microbes, plant-based systems are being explored. The key enzyme for crocin biosynthesis in saffron, CsCCD2L, has been introduced into tobacco species (Nicotiana tabacum and Nicotiana glauca), resulting in the accumulation of crocins in the plant leaves. frontiersin.org Similarly, expressing a carotenoid cleavage dioxygenase from Nyctanthes arbor-tristis in Nicotiana benthamiana led to crocin accumulation. biorxiv.org These heterologous plant systems, along with others like tomato, represent promising green factories for crocin production. uclm.esbiorxiv.org
| Production Platform | Compound(s) Produced | Titer / Yield | Key Engineering Strategy |
| Escherichia coli | Crocetin | 34.77 mg/L | Overexpression of zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase. |
| Escherichia coli | Crocin-1 (di-gentiobiosyl ester) | 6.29 mg/L | Overexpression of new crocetin and crocin-2 glycosyltransferases. |
| Escherichia coli | Crocin-2 (gentiobiosyl-glucosyl ester) | 5.29 mg/L | Overexpression of new crocetin and crocin-2 glycosyltransferases. |
| Escherichia coli | Crocin-3 (mono-gentiobiosyl ester) | 1.48 mg/L | Overexpression of new crocetin and crocin-2 glycosyltransferases. |
| Escherichia coli | Crocin-4 (di-glucosyl ester) | 2.72 mg/L | Overexpression of new crocetin and crocin-2 glycosyltransferases. |
| Saccharomyces cerevisiae | Crocetin | 12.43 mg/L | Precursor engineering, fusion enzymes, and fed-batch fermentation. |
| Nicotiana benthamiana | Crocins | 2.32 mg/g DW | Expression of NatCCD4.1 enzyme. |
Utilization of Plant Cell Suspension Cultures for Compound Generation
Plant cell suspension cultures, particularly from Crocus sativus (saffron), have emerged as a promising in vitro system for the production of crocins, including beta-D-gentiobiosyl crocetin(1-). researchgate.netopenagrar.de These cultures offer a controlled environment for studying and optimizing the biosynthesis of these valuable apocarotenoids, potentially providing a continuous and scalable alternative to agricultural production. mdpi.com
To enhance the productivity of these cell cultures, elicitation strategies have been employed. Salicylic acid (SA), a known plant signaling molecule, has been shown to significantly boost the production of crocins when added to saffron cell suspension cultures. mdpi.commdpi.com For instance, the application of 0.5 mM SA has been identified as an effective concentration for enhancing the carotenoid biosynthetic pathway towards crocin production. mdpi.com Furthermore, elicitation with SA can also induce the exudation of these compounds from the cells into the culture medium, which could simplify downstream processing. mdpi.com
Table 1: Effect of Salicylic Acid (SA) Elicitation on Saffron Cell Cultures
| Elicitor | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Salicylic Acid | 0.5 mM | Enhanced crocin biosynthesis | mdpi.com |
| Salicylic Acid | 1.0 mM | Induced biosynthesis and exudation of crocins and phenolics | mdpi.com |
Recombinant Expression of Glycosyltransferases in Heterologous Systems
The identification and characterization of specific glycosyltransferases (UGTs) responsible for crocin biosynthesis have paved the way for their expression in heterologous systems, such as microbes and other plants. doi.orgnih.govnih.gov This recombinant approach allows for the targeted and potentially high-yield production of specific crocins.
In the natural saffron pathway, the glycosylation of crocetin is a stepwise process. An enzyme designated UGT74AD1 has been shown to produce crocins with one and two glucose molecules. nih.govnih.gov Subsequently, another key enzyme, UGT91P3, from family 91 of glycosyltransferases, performs the final glucosylation steps, leading to the formation of the more highly glucosylated crocins containing four or five glucose molecules. nih.govnih.gov The coordinated action of these enzymes has been demonstrated through their combined transient expression in Nicotiana benthamiana, which resulted in the production of these complex crocins. nih.govnih.gov
Beyond plant-based systems, microbial hosts like Escherichia coli and Saccharomyces cerevisiae have been engineered to produce crocins. doi.orgresearchgate.netnih.gov Researchers have successfully mined and expressed microbial glycosyltransferases that exhibit high activity towards crocetin. A notable example is a glycosyltransferase from Bacillus subtilis 168 (Bs-GT), which, when used in vitro, achieved an 81.9% conversion of crocetin into crocin derivatives, yielding up to 476.8 mg/L. researchgate.net The expression of these enzymes in E. coli allows for the creation of whole-cell biocatalysts for the glycosylation of crocetin. doi.org A typical in vitro reaction mixture for such a biotransformation would include crocetin, a sugar donor like uridine diphosphate glucose (UDP-Glc), and the crude or purified recombinant glycosyltransferase. doi.org
Table 2: Examples of Recombinant Systems for Crocin Production
| Host Organism | Recombinant Enzyme(s) | Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| Nicotiana benthamiana | CCD2, UGT74AD1, UGT91P3 | Crocins with 4 and 5 glucose molecules | Demonstration of the complete saffron crocin biosynthetic pathway. | nih.govnih.gov |
| Escherichia coli | Bs-GT (from Bacillus subtilis) | Crocin V and Crocin III | High conversion efficiency (81.9%) of crocetin. | researchgate.net |
| Escherichia coli | Various microbial GT candidates | Glycosylated crocetin | Screening of multiple microbial enzymes for crocetin glycosylation. | doi.org |
| Saccharomyces cerevisiae | Engineered pathway | Crocetin | Overproduction of the crocetin precursor. | nih.gov |
Mechanistic Investigations at the Cellular and Molecular Level
Cellular Interaction Studies in vitro (e.g., Human Umbilical Vein Endothelial Cells (HUVECs))
Human Umbilical Vein Endothelial Cells (HUVECs) have been a key in vitro model for elucidating the cellular interactions of crocetin (B7823005) and its glycoside ester, crocin (B39872), which includes beta-D-gentiobiosyl crocetin(1-). nih.gov Studies have shown that crocetin can inhibit the viability of HUVECs in a concentration-dependent manner. nih.gov For instance, one study reported an IC50 value of 372.6 μM for crocetin's effect on HUVEC viability, whereas crocin showed no significant inhibitory effect at concentrations up to 4 mM. nih.govresearchgate.net
In addition to effects on cell viability, these compounds have been observed to modulate critical cellular behaviors in HUVECs. Both crocetin and crocin have been found to inhibit endothelial cell migration and the formation of capillary-like tube structures, which are fundamental processes in angiogenesis. researchgate.netfrontiersin.org Specifically, crocetin demonstrated a reduction in HUVEC migration by 18.8%, 34.8%, and 39.2% at concentrations of 10, 20, and 40 μM, respectively. frontiersin.org These findings highlight a direct interaction with endothelial cells, leading to the modulation of their key angiogenic functions. nih.govfrontiersin.org Furthermore, crocetin has been shown to suppress angiotensin II-induced expression of vascular cell adhesion molecule-1 (VCAM-1) in HUVECs, which is a key molecule in inflammatory processes and monocyte adhesion. nih.gov
Table 1: Effects of Crocetin and Crocin on HUVECs
| Compound | Test System | Observed Effect | Concentration | Source |
|---|---|---|---|---|
| Crocetin | HUVEC Viability (XTT assay) | Inhibition of cell viability | IC50: 372.6 μM | nih.govresearchgate.net |
| Crocin | HUVEC Viability (XTT assay) | No obvious inhibitory effect | Up to 4 mM | nih.gov |
| Crocetin | HUVEC Migration (Wound healing assay) | 18.8% reduction | 10 μM | frontiersin.org |
| Crocetin | HUVEC Migration (Wound healing assay) | 34.8% reduction | 20 μM | frontiersin.org |
| Crocetin | HUVEC Migration (Wound healing assay) | 39.2% reduction | 40 μM | frontiersin.org |
| Crocetin | VCAM-1 Expression (Ang II-induced) | Suppression | 0.1, 1, 10 μmol·L⁻¹ | nih.gov |
| Crocetin | Monocyte-endothelial cell adhesion | Marked reduction | 0.1, 1, 10 μmol·L⁻¹ | nih.gov |
Modulation of Intracellular Signaling Pathways and Transcription Factors (e.g., TLR4/PTEN/AKT/mTOR/NF-κB, Nrf2)
The effects of crocetin at the cellular level are underpinned by its ability to modulate key intracellular signaling pathways and transcription factors. A significant body of research points to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov In HUVECs stimulated with angiotensin II, crocetin was found to notably suppress the activation of NF-κB. nih.gov This inhibitory action on NF-κB is linked to a reduction in intracellular reactive oxygen species (ROS), suggesting that crocetin's antioxidant properties play a crucial role in its modulation of inflammatory signaling. nih.govnih.gov
The Toll-like receptor 4 (TLR4) pathway, which can activate NF-κB, is a critical mediator of inflammatory responses. nih.gov This pathway often involves the phosphatase and tensin homolog (PTEN) and the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) cascade. nih.gov While direct studies linking beta-D-gentiobiosyl crocetin(1-) to the TLR4/PTEN/AKT/mTOR axis are limited, the established suppression of the downstream NF-κB transcription factor by crocetin suggests a potential point of interaction. nih.govnih.gov
Another vital pathway in cellular defense against oxidative stress is regulated by the transcription factor Nrf2 (NF-E2-related factor 2). nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus to activate the expression of antioxidant and detoxification genes. nih.gov Given crocetin's demonstrated ability to enhance cellular antioxidant capacity, modulation of the Nrf2 pathway represents a plausible, though not yet fully elucidated, mechanism of action. nih.govnih.gov
Impact on Gene and Protein Expression Profiles (e.g., LDHA, miR-21)
The influence of beta-D-gentiobiosyl crocetin(1-) and its derivatives extends to the regulation of specific gene and protein expression profiles. While direct evidence linking the compound to lactate (B86563) dehydrogenase A (LDHA) is not prominent, LDHA is a key enzyme in anaerobic glycolysis, and its expression is often altered in metabolic shifts associated with cellular stress and proliferation, processes known to be influenced by crocetin. nih.gov
More direct evidence exists for the modulation of microRNAs, such as miR-21. nih.gov MiR-21 is recognized as an oncomiR that can be upregulated in various pathological conditions, including cancer, where it promotes cell invasion. nih.gov Studies have shown that the expression of miR-21 can be regulated by signaling pathways such as the β-catenin/STAT3 pathway. nih.gov Although research directly investigating the effect of beta-D-gentiobiosyl crocetin(1-) on miR-21 expression is still emerging, the known influence of crocetin on upstream signaling molecules like NF-κB suggests a potential for indirect regulation of miR-21 expression profiles. nih.govnih.govnih.gov For instance, miR-21 has been shown to cause β-cell dysfunction and loss of identity by targeting mRNAs in the TGF-β signaling pathway. nih.gov
Effects on Specific Cellular Processes and Targets (e.g., endothelial cytoskeleton organization, cell migration, VEGFR2/SRC/FAK, MEK/ERK signaling)
Crocetin and crocin have demonstrated significant effects on specific cellular processes, particularly those related to angiogenesis. nih.govfrontiersin.org A key finding is the inhibition of endothelial cytoskeleton organization, which is essential for cell migration and the formation of new blood vessels. nih.gov This interference with the cytoskeleton underlies the observed inhibition of HUVEC migration and tube formation. nih.govfrontiersin.org
These effects are mediated through the modulation of specific signaling cascades. Research has shown that both crocetin and crocin can inhibit the phosphorylation and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary receptor tyrosine kinase that initiates the angiogenic signaling cascade. nih.govnih.gov The inhibitory effect extends to downstream signaling molecules, including steroid receptor coactivator (SRC) and focal adhesion kinase (FAK), as well as the mitogen-activated protein kinase kinase (MEK) and extracellular signal-regulated kinase (ERK) pathway. nih.govfrontiersin.org By inhibiting the VEGF-induced phosphorylation of VEGFR2, SRC, FAK, MEK, and ERK, crocetin effectively blocks two major signaling axes that are crucial for angiogenesis. nih.govnih.gov In silico molecular docking studies further support these findings, showing that crocetin has a higher binding affinity for VEGFR2 compared to crocin, which may explain its greater potency in inhibiting angiogenesis. nih.govresearchgate.net
Table 2: Modulation of Angiogenic Signaling by Crocetin and Crocin in HUVECs
| Target Protein | Effect of Crocetin/Crocin | Downstream Pathway | Cellular Outcome | Source |
|---|---|---|---|---|
| p-VEGFR2 | Inhibition of VEGF-induced phosphorylation | VEGFR2/SRC/FAK & VEGFR2/MEK/ERK | Inhibition of Angiogenesis | nih.gov |
| p-SRC | Inhibition of VEGF-induced phosphorylation | VEGFR2/SRC/FAK | Inhibition of Cell Migration | nih.gov |
| p-FAK | Inhibition of VEGF-induced phosphorylation | VEGFR2/SRC/FAK | Inhibition of Cell Migration | nih.gov |
| p-MEK | Inhibition of VEGF-induced phosphorylation | VEGFR2/MEK/ERK | Inhibition of Cell Proliferation & Migration | nih.govnih.gov |
| p-ERK | Inhibition of VEGF-induced phosphorylation | VEGFR2/MEK/ERK | Inhibition of Cell Proliferation & Migration | nih.govnih.gov |
Emerging Research Directions and Future Perspectives in Beta D Gentiobiosyl Crocetin Research
Structure-Activity Relationship Studies of Crocetin (B7823005) Glycosides
The biological efficacy of crocetin glycosides is intricately linked to their molecular structure. Understanding these structure-activity relationships (SAR) is paramount for optimizing their therapeutic potential.
Key structural features that influence the activity of crocetin glycosides include the length of the polyene chain, the nature and number of sugar moieties, and the stereochemistry of the molecule. amegroups.org The long conjugated system of the crocetin backbone is responsible for the characteristic red color and is a key determinant of the molecule's antioxidant properties. amegroups.org Research suggests that the aglycone, crocetin, is often more potent than its glycosylated counterparts, such as beta-D-gentiobiosyl crocetin (also known as crocin). nih.govnih.gov This difference in activity is attributed to factors like cell membrane permeability and interaction with molecular targets. nih.gov
For instance, in studies investigating anti-angiogenic effects, crocetin demonstrated a higher efficacy in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway compared to crocin (B39872). nih.govnih.govresearchgate.net Molecular docking studies have further revealed that crocetin exhibits a more stable binding interaction with VEGFR2 than crocin. nih.gov This suggests that the presence of the gentiobiose sugar moieties in crocin may hinder its interaction with certain biological targets. nih.gov
Future SAR studies will likely focus on synthesizing and evaluating a wider array of crocetin derivatives with modifications to the sugar chain and the polyene backbone. This will enable a more precise mapping of the structural requirements for specific biological activities, such as anticancer, anti-inflammatory, and neuroprotective effects.
Chemotaxonomic Significance of Crocetin Glycoside Profiles in Plant Classification
The distribution and composition of crocetin glycosides vary significantly among different plant species, making them valuable markers for chemotaxonomy, the classification of plants based on their chemical constituents.
While Crocus sativus (saffron) is the most well-known source of crocins, these compounds are also found in other Crocus species and, to a lesser extent, in plants like Gardenia jasminoides and Buddleja davidii. uclm.es The profile of crocetin esters can be unique to a particular species or even a cultivar, providing a chemical fingerprint for identification and quality control. nih.gov For example, recent research has identified unique crocetin glycosides, namely crocetin (mono)neapolitanosyl ester and crocetin dineapolitanosyl ester, in the yellow flowers of Freesia x hybrida. nih.govfrontiersin.org The presence of these specific glycosides suggests that freesia possesses unique UDP-glucose transferases capable of constructing the neapolitanosyl group, distinguishing it from saffron and gardenia which predominantly accumulate crocins with gentiobiose and glucose moieties. nih.gov
Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are instrumental in elucidating the complex profiles of crocetin glycosides in different plant sources. biorxiv.org These detailed chemical profiles can help resolve taxonomic ambiguities and provide insights into the evolutionary relationships between plant species.
| Plant Species | Predominant Crocetin Glycosides |
| Crocus sativus (Saffron) | Crocin-1 (trans-crocetin di(β-D-gentiobiosyl) ester) |
| Gardenia jasminoides | Crocin-1, Crocin-3 |
| Freesia x hybrida | Crocetin (mono)neapolitanosyl ester, Crocetin dineapolitanosyl ester |
| Buddleja davidii | Crocins |
This table provides a simplified overview. The exact composition can vary based on cultivar, environmental conditions, and developmental stage.
Computational Chemistry and Molecular Modeling Approaches for Mechanistic Insights
Computational chemistry and molecular modeling have become indispensable tools for unraveling the mechanisms of action of bioactive compounds like beta-D-gentiobiosyl crocetin at the molecular level. These in silico methods provide valuable insights that complement experimental studies.
Molecular dynamics (MD) simulations and docking studies are used to predict how crocetin and its glycosides interact with biological targets such as enzymes and receptors. researchgate.net For example, in silico analyses have been employed to compare the binding affinities of crocetin and crocin to VEGFR2, providing a molecular explanation for their differential anti-angiogenic activities. nih.govnih.govresearchgate.net These studies have shown that crocetin can form more stable interactions with the active site of VEGFR2 compared to its glycosylated form, crocin. nih.gov
Furthermore, computational methods are used to study the physicochemical properties of these molecules, such as their stability and electronic structure. researchgate.net Density functional theory (DFT) calculations, for instance, can be used to optimize the molecular structures of crocin and crocetin and to understand their electronic properties, which are crucial for their antioxidant activity. researchgate.net
The integration of computational and experimental approaches is a powerful strategy for accelerating drug discovery and development. In the context of crocetin glycosides, these methods will continue to be instrumental in identifying new biological targets, designing novel derivatives with enhanced activity, and elucidating their complex mechanisms of action.
Q & A
Q. What are the established protocols for isolating beta-D-gentiobiosyl crocetin(1-) from natural sources like Gardenia jasminoides?
Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification. High-performance liquid chromatography (HPLC) with UV-vis detection at 436–462 nm is used to identify fractions containing the compound, as its spectral characteristics align with crocetin derivatives . Purity validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity.
Q. Which analytical techniques are most reliable for characterizing beta-D-gentiobiosyl crocetin(1-)?
Key techniques include:
- UV-vis spectroscopy : Identifies absorption maxima (e.g., 412–462 nm in chloroform/ethanol) .
- FTIR and NMR : Confirm glycosidic linkages and esterification patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns . Cross-referencing with theoretical computational models (e.g., density functional theory for vibrational spectra) enhances accuracy .
Q. What are the primary biological activities associated with beta-D-gentiobiosyl crocetin(1-), and how are they experimentally validated?
The compound exhibits antioxidant, anti-inflammatory, and anticancer activities. In vitro assays include:
- Antioxidant : DPPH radical scavenging and lipid peroxidation inhibition.
- Anti-inflammatory : NF-κB pathway inhibition in endothelial cells, measured via ELISA for chemokines like MCP-1 and IL-8 .
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines, coupled with apoptosis markers (e.g., caspase-3 activation).
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental UV-vis spectral data for beta-D-gentiobiosyl crocetin(1-) in different solvent systems?
Discrepancies often arise from solvent polarity effects on electron transitions. For example, chloroform induces a red shift (504 nm theoretically vs. 436–462 nm experimentally) . Mitigation strategies include:
- Solvent parameter adjustments : Incorporate solvent dielectric constants into computational models (e.g., COSMO-RS).
- Vibronic coupling analysis : Account for vibrational overtones broadening experimental peaks .
- Hybrid methods : Combine time-dependent DFT with experimental validation to refine excitation energy calculations.
Q. What experimental designs are optimal for studying the synergistic effects of beta-D-gentiobiosyl crocetin(1-) with synthetic compounds (e.g., indoline dyes) in photodynamic applications?
- Molecular docking : Predict binding affinities between the compound and target molecules (e.g., dye-sensitized solar cell components) .
- Co-sensitization assays : Measure photovoltaic efficiency using UV-vis spectroscopy and electrochemical impedance spectroscopy.
- Stability testing : Monitor degradation under light exposure using accelerated aging protocols and HPLC tracking .
Q. How can researchers address challenges in quantifying beta-D-gentiobiosyl crocetin(1-) in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) to reduce matrix interference.
- LC-MS/MS with isotope-labeled internal standards : Enhances specificity and accuracy in pharmacokinetic studies .
- Metabolite profiling : Employ untargeted metabolomics to distinguish the compound from degradation products or conjugates.
Q. What methodological frameworks are recommended to elucidate the compound’s role in modulating inflammatory signaling pathways?
- Transcriptomic analysis : RNA sequencing of NF-κB-regulated genes in treated vs. untreated endothelial cells .
- Phosphoproteomics : Identify phosphorylation changes in signaling nodes (e.g., IκBα degradation kinetics).
- In vivo models : Use murine inflammation assays (e.g., carrageenan-induced paw edema) with tissue-specific bioavailability assessments.
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting reports on the compound’s bioavailability and metabolic stability?
- Comparative pharmacokinetic studies : Evaluate absorption differences across administration routes (oral vs. intravenous) using LC-MS/MS .
- Enzyme screening : Test susceptibility to phase I/II metabolism (e.g., cytochrome P450 isoforms) in hepatic microsomes.
- Inter-laboratory validation : Standardize protocols for dissolution testing and permeability assays (e.g., Caco-2 cell monolayers).
Q. What steps ensure reproducibility in synthesizing beta-D-gentiobiosyl crocetin(1-) derivatives for structure-activity relationship (SAR) studies?
- Automated synthesis platforms : Reduce human error in glycosylation steps.
- Crystallography-guided design : Use X-ray structures to optimize reaction conditions for esterification .
- Open-data sharing : Publish detailed synthetic procedures and spectral data in supplementary materials per journal guidelines .
Ethical and Methodological Compliance
Q. What ethical considerations apply when testing beta-D-gentiobiosyl crocetin(1-) in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
